molecular formula C11H13N3O B3363619 1-(3-Cyanophenyl)-3-(propan-2-yl)urea CAS No. 1038255-83-2

1-(3-Cyanophenyl)-3-(propan-2-yl)urea

Cat. No. B3363619
CAS RN: 1038255-83-2
M. Wt: 203.24 g/mol
InChI Key: GPMJJEPFKGJZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Cyanophenyl)-3-(propan-2-yl)urea, also known as CPPU, is an organosulfur compound which has been studied for its potential applications in scientific research. CPPU is a member of the urea family, and it has been used in numerous scientific experiments due to its unique properties. CPPU is a white crystalline solid with a melting point of 158°C. It is soluble in water, ethanol, and dimethyl sulfoxide.

Scientific Research Applications

Cyclodextrin Complexation and Molecular Devices

1-(3-Cyanophenyl)-3-(propan-2-yl)urea has been studied in the context of cyclodextrin complexation. Cyclodextrins are cyclic oligosaccharides that have various applications due to their ability to form host-guest complexes. In one study, the complexation behaviors of different stilbenes, including derivatives of 1-(3-Cyanophenyl)-3-(propan-2-yl)urea with cyclodextrins, were investigated. These complexes showed the potential to function as molecular devices due to their photoisomerization properties (Lock et al., 2004).

Hydrogel Formation

Urea derivatives have been shown to form hydrogels in acidic environments. For example, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels, and the physical properties of these gels, such as morphology and rheology, can be tuned by the identity of the anion present. These findings indicate potential applications in designing materials with specific mechanical properties (Lloyd & Steed, 2011).

Cytokinin-like Activity in Plant Morphogenesis

Some urea derivatives exhibit cytokinin-like activity, influencing plant cell division and differentiation. These compounds, including N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea, have been extensively used in plant morphogenesis studies. These substances can enhance adventitious root formation, highlighting their significance in agricultural and botanical research (Ricci & Bertoletti, 2009).

Enzyme Inhibition and Anticancer Activity

Urea derivatives, including 1-aryl-3-(1-acylpiperidin-4-yl)urea, have been studied for their potential as enzyme inhibitors and for their anticancer properties. These compounds have shown effectiveness in inhibiting human and murine soluble epoxide hydrolase, which is significant in the context of reducing inflammatory pain and potentially in cancer treatment (Rose et al., 2010).

properties

IUPAC Name

1-(3-cyanophenyl)-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8(2)13-11(15)14-10-5-3-4-9(6-10)7-12/h3-6,8H,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMJJEPFKGJZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Cyanophenyl)-3-(propan-2-yl)urea

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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